molecular formula C15H13N3O3 B5637971 4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5637971
M. Wt: 283.28 g/mol
InChI Key: QQDKISVIMWFMOK-UHFFFAOYSA-N
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Description

"4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine" is a chemical compound belonging to the class of organic compounds known for their complex molecular structures and unique chemical properties. Research in this area often focuses on the synthesis, structural analysis, and exploration of physical and chemical properties of such compounds for various applications.

Synthesis Analysis

The synthesis of similar pyridine-based compounds involves complex organic reactions. For instance, Gumus et al. (2018) describe the synthesis of a structurally similar compound, where they used single-crystal X-ray diffraction and FT-IR spectroscopy for structural determination. This process typically involves multiple reaction stages, including ring closure and functional group modifications (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques like X-ray crystallography, as shown in the study by Gumus et al. (2018). They used Hartree-Fock (HF) and Density Functional Theory (DFT) methods for theoretical calculations, aiding in understanding the compound's spatial configuration (Gumus et al., 2018).

Chemical Reactions and Properties

Pyridine derivatives typically undergo a variety of chemical reactions, including ring opening, cycloaddition, and elimination, as detailed in the synthesis process. These reactions often lead to the formation of new highly functionalised compounds, as described by Ruano, Fajardo, & Martín (2005) in their study on isoxazoles (Ruano, Fajardo, & Martín, 2005).

Physical Properties Analysis

The physical properties of these compounds, such as density, melting point, and solubility, can be influenced by their molecular structure. For example, compounds with similar structures have been found to possess high densities and exhibit interesting crystalline properties, as in the study by Ma et al. (2018) on a pyridine-based energetic material (Ma, Pan, Jiang, Liu, & Yao, 2018).

Chemical Properties Analysis

Chemically, these compounds exhibit a range of reactivities and can participate in various types of bonding and interactions. The study by Hou et al. (2013) on oxadiazole derivatives illustrates the formation of intermolecular π-π interactions, a common feature in such compounds (Hou, Liu, Li, Ma, & Dong, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety precautions when handling chemical substances .

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-12-4-2-3-5-13(12)20-10-14-17-15(18-21-14)11-6-8-16-9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDKISVIMWFMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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